molecular formula C8H10BFO3 B1591070 2-Ethoxy-4-fluorophenylboronic acid CAS No. 480438-58-2

2-Ethoxy-4-fluorophenylboronic acid

Cat. No. B1591070
M. Wt: 183.97 g/mol
InChI Key: WCJKVQYVILAKQW-UHFFFAOYSA-N
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Description

2-Ethoxy-4-fluorophenylboronic acid is a chemical compound with the linear formula FC6H3(OCH2CH3)B(OH)2 . It has a molecular weight of 183.97 . It is a solid substance with a melting point of 136-141 °C .


Molecular Structure Analysis

The molecular structure of 2-Ethoxy-4-fluorophenylboronic acid consists of a phenyl ring substituted with a fluorine atom, an ethoxy group, and a boronic acid group . The InChI code for this compound is 1S/C8H10BFO3/c1-2-13-8-5-6(10)3-4-7(8)9(11)12/h3-5,11-12H,2H2,1H3 .


Chemical Reactions Analysis

While specific reactions involving 2-Ethoxy-4-fluorophenylboronic acid are not available, boronic acids are known to be involved in various types of chemical reactions. One of the most common reactions is the Suzuki-Miyaura cross-coupling reaction .


Physical And Chemical Properties Analysis

2-Ethoxy-4-fluorophenylboronic acid is a solid substance with a melting point of 136-141 °C . It has a molecular weight of 183.97 . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 307.0±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C .

Scientific Research Applications

Fluorescence Quenching and Supramolecular Assemblies

One significant application of boronic acid derivatives, closely related to 2-ethoxy-4-fluorophenylboronic acid, is in the study of fluorescence quenching mechanisms and the formation of supramolecular assemblies. Boronic acids have been explored for their ability to interact with quenchers such as aniline, leading to the determination of various quenching parameters and mechanisms. These findings have implications for the development of fluorescent sensors and materials with specific photophysical properties (Geethanjali, Nagaraja, & Melavanki, 2015). Moreover, the assembly of boronic acids with other molecules through hydrogen bonding highlights their potential in the design of complex molecular structures (Pedireddi & Seethalekshmi, 2004).

Antifungal Activity

Research into the antifungal properties of boronic acid derivatives, including those structurally similar to 2-ethoxy-4-fluorophenylboronic acid, has demonstrated their effectiveness against various fungal strains. This suggests potential applications in the development of new antifungal agents, with specific derivatives showing potent activity and emphasizing the role of structural features such as the fluorine substituent in their biological effects (Borys et al., 2019).

Catalysis and Material Synthesis

The catalytic applications of boronic acids, including cascade reactions and synthesis of complex organic molecules, are of considerable interest. For example, palladium-catalyzed reactions involving arylboronic acids have been utilized for constructing benzofuro[2,3-c]pyridine skeletons, demonstrating the versatility of boronic acids in facilitating the formation of C-C/C-N bonds and the synthesis of emissive fluorophores (Xiong et al., 2019).

Glucose Sensing

Boronic acids have been applied in the development of glucose sensors, exploiting their ability to form complexes with diols. This application is highlighted by the synthesis of new monomers for enzyme-free glucose sensing, suggesting a promising approach for non-invasive blood glucose monitoring (Bao et al., 2021).

Structural Analysis and Chemical Synthesis

Further applications include the use of boronic acids in structural analysis and the synthesis of pharmaceutical intermediates. The synthesis of protected glycosyl donors and the exploration of the influence of substituents on the crystal structure of phenylboronic acids contribute to advancements in carbohydrate chemistry and crystal engineering, respectively (Spjut, Qian, & Elofsson, 2010); (Cyrański et al., 2012).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

(2-ethoxy-4-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO3/c1-2-13-8-5-6(10)3-4-7(8)9(11)12/h3-5,11-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJKVQYVILAKQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)F)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584280
Record name (2-Ethoxy-4-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-4-fluorophenylboronic acid

CAS RN

480438-58-2
Record name (2-Ethoxy-4-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Ethoxy-4-fluorophenylboronic Acid (contains varying amounts of Anhydride)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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